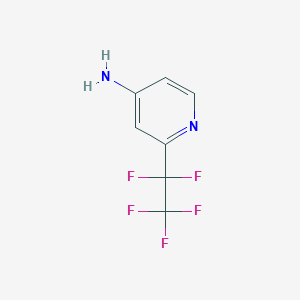

2-(Perfluoroethyl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)5-3-4(13)1-2-14-5/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBQJCGRZHTKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Perfluoroethyl)pyridin-4-amine involves several steps, typically starting with the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine Industrial production methods may involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields .

Chemical Reactions Analysis

2-(Perfluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .

Scientific Research Applications

2-(Perfluoroethyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Perfluoroethyl)pyridin-4-amine involves its interaction with molecular targets through its electron-withdrawing perfluoroethyl group. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s fluorinated nature allows it to participate in unique binding interactions, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Electron-Withdrawing Effects : The perfluoroethyl group (-CF₂CF₃) is stronger than -CF₃ or -Cl, reducing the basicity of the amine group and enhancing electrophilic substitution reactivity.

- Steric Bulk : The -CF₂CF₃ group introduces greater steric hindrance compared to -CF₃, which may affect binding interactions in biological systems.

2-(Trifluoromethyl)pyridin-4-amine (Compound 27)

2-(Difluoromethyl)pyridin-4-amine

2-(4-Chlorophenyl)pyridin-4-amine

Comparison :

- Trifluoromethyl analogs benefit from established synthetic protocols, while perfluoroethyl groups may demand harsher conditions due to increased stability.

Pharmacological and Regulatory Considerations

- Trifluoromethyl Derivatives : Used in kinase inhibitors and anticancer agents due to enhanced metabolic stability .

- Perfluoroalkyl Compounds : Persistent in the environment (e.g., PFAS class), necessitating stringent regulatory scrutiny .

- Chlorophenyl Analogs : Less environmentally persistent but may pose toxicity risks requiring safety assessments .

Q & A

Q. Q1. What are the optimized synthetic routes for 2-(perfluoroethyl)pyridin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a perfluoroethyl group to a pyridine ring via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis. Key steps include:

- Nitration/Reduction: Nitration of a precursor (e.g., 4-aminopyridine) followed by reduction to stabilize the amine group .

- Fluorinated Group Introduction: Use of perfluoroethyl iodide under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C. Yields depend on stoichiometry, catalyst loading, and exclusion of moisture .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Table 1: Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | ↑ Yield by 20% |

| Temperature | 80–100°C | ↓ Side products |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

Advanced Structural Analysis

Q. Q2. How do fluorinated substituents (e.g., perfluoroethyl vs. trifluoromethyl) affect electronic properties and reactivity?

Methodological Answer: Fluorinated groups induce strong electron-withdrawing effects, altering the pyridine ring’s electronic landscape:

- Perfluoroethyl (–CF₂CF₃): Higher electronegativity and steric bulk compared to –CF₃, reducing nucleophilic attack susceptibility. Confirmed via Hammett σₚ constants (σₚ = +0.86 for –CF₂CF₃ vs. +0.54 for –CF₃) .

- Spectroscopic Validation:

Biological Activity and Target Interactions

Q. Q3. What methodologies are used to evaluate kinase inhibition or antimicrobial activity of derivatives?

Methodological Answer:

- Kinase Inhibition Assays:

- In vitro: Recombinant kinases (e.g., RAF, EGFR) incubated with derivatives (1–10 µM) and ATP. IC₅₀ values determined via fluorescence polarization .

- Cellular Models: Dose-response curves in cancer cell lines (e.g., A549, HeLa) with Western blotting for phosphorylated kinase targets .

- Antimicrobial Screening:

- MIC Assays: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Table 2: Representative Bioactivity Data

| Derivative | Target Kinase (IC₅₀) | MIC (S. aureus) |

|---|---|---|

| 2-(CF₂CF₃)-Py-4-NH₂ | RAF1: 0.8 µM | 16 µg/mL |

| 2-(CF₃)-Py-4-NH₂ | EGFR: 1.2 µM | >64 µg/mL |

Contradictory Data Resolution

Q. Q4. How to resolve discrepancies in reported solubility or stability data across studies?

Methodological Answer:

- Solubility: Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 at 25°C). Discrepancies may arise from:

- Crystallinity: Amorphous vs. crystalline forms (confirmed via DSC) .

- Counterions: HCl salts improve aqueous solubility (e.g., 4-(difluoromethoxy)pyridin-2-amine dihydrochloride: 12 mg/mL vs. free base: 0.3 mg/mL) .

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Perfluoroethyl derivatives show higher oxidative stability than trifluoromethyl analogs .

Computational Modeling for Molecular Design

Q. Q5. Which computational tools predict binding modes or metabolic stability?

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite for kinase binding pockets (PDB: 4R3Q for RAF). Perfluoroethyl groups occupy hydrophobic pockets, validated by MD simulations .

- ADME Prediction:

- Metabolic Stability: CYP450 isoform interaction via StarDrop’s P450 Module. Fluorination reduces CYP3A4-mediated oxidation .

- LogP Calculations: ALOGPS 2.1 predicts logP = 2.1 for this compound, correlating with enhanced BBB penetration .

Advanced Synthetic Challenges

Q. Q6. How to mitigate regioselectivity issues during fluorinated group installation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.